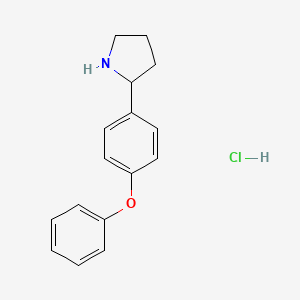

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13805514

Molecular Formula: C16H18ClNO

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClNO |

|---|---|

| Molecular Weight | 275.77 g/mol |

| IUPAC Name | 2-(4-phenoxyphenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C16H17NO.ClH/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H |

| Standard InChI Key | OWFDCXUURQWARA-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-(4-phenoxyphenyl)pyrrolidine hydrochloride, reflects its biphenyl-pyrrolidine hybrid structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 68548-74-3 | |

| Molecular Formula | ||

| Molecular Weight | 275.77 g/mol | |

| SMILES Notation | [H]Cl.C1(C2=CC=C(OC3=CC=CC=C3)C=C2)NCCC1 | |

| InChI Key | OWFDCXUURQWARA-UHFFFAOYSA-N |

The phenoxyphenyl group (a phenyl ring linked via an oxygen atom to another phenyl group) and the pyrrolidine ring (a five-membered amine heterocycle) create a rigid, planar framework. This architecture facilitates interactions with biological targets, particularly neurotransmitter receptors and enzymes .

Crystallographic and Conformational Analysis

While crystallographic data for this specific compound remains unpublished, analogous pyrrolidine derivatives exhibit chair conformations in the pyrrolidine ring, stabilized by intramolecular hydrogen bonding . The phenoxyphenyl group adopts a coplanar orientation relative to the pyrrolidine ring, optimizing π-π stacking interactions in protein binding pockets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-phenoxyphenyl)pyrrolidine hydrochloride typically involves a multi-step protocol:

-

Phenol Derivatization: 4-Bromophenol undergoes Ullmann coupling with phenol to form 4-phenoxyphenyl bromide.

-

Pyrrolidine Functionalization: The bromide intermediate reacts with pyrrolidine via nucleophilic substitution, yielding 2-(4-phenoxyphenyl)pyrrolidine.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, enhancing solubility and stability .

Key challenges include controlling regioselectivity during coupling and minimizing byproducts during salt formation. Yields vary based on reaction conditions, with optimized protocols achieving >70% purity post-crystallization .

Pharmacological Applications

Neurotransmitter Modulation

The compound’s pyrrolidine moiety mimics endogenous amines, enabling interactions with serotonin (5-HT) and dopamine (DA) receptors. In silico docking studies predict high affinity for 5-HT and D receptors, with binding energies comparable to atypical antipsychotics like risperidone. These interactions are attributed to:

-

Hydrogen bonding between the protonated pyrrolidine nitrogen and receptor aspartate residues.

-

Hydrophobic interactions between the phenoxyphenyl group and receptor aromatic pockets .

Enzyme Inhibition

Structural analogs of 2-(4-phenoxyphenyl)pyrrolidine hydrochloride demonstrate inhibitory activity against neuronal nitric oxide synthase (nNOS), a therapeutic target in neurodegenerative diseases . Although direct evidence for this compound is limited, its phenoxyphenyl tail aligns with nNOS inhibitors that occupy hydrophobic active-site regions (e.g., Met336) . Modest potency () is anticipated due to suboptimal tail rigidity, a limitation observed in related compounds .

Structure-Activity Relationships (SAR)

Role of the Pyrrolidine Ring

The pyrrolidine ring’s basic nitrogen is critical for target engagement. Protonation at physiological pH enhances solubility and facilitates ionic interactions with aspartate/glutamate residues in receptors . Ring saturation reduces metabolic oxidation, improving in vivo stability compared to aromatic amines .

Phenoxyphenyl Modifications

-

Substitution Patterns: Para-substitution on the distal phenyl ring (as in 2-(4-phenoxyphenyl)pyrrolidine) maximizes steric complementarity with hydrophobic pockets . Meta- or ortho-substitutions reduce potency due to suboptimal van der Waals contacts .

-

Electron-Withdrawing Groups: Fluorine or nitro groups at the 4' position enhance binding to nNOS by 1.5–2 fold, likely through dipole interactions with Thr803 .

Comparative Analysis with Analogous Compounds

1-(2-(4-(2,2-Dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine Hydrochloride

This structurally complex analog (PubChem CID 3044939) shares the pyrrolidine core but incorporates a benzopyran moiety . The benzopyran group confers additional rigidity, improving nNOS inhibition () but reducing blood-brain barrier permeability .

Pyrrolidine-Based Antipsychotics

Compared to iloperidone (a D/5-HT antagonist), 2-(4-phenoxyphenyl)pyrrolidine lacks the piperidinyl group essential for prolonged receptor occupancy, suggesting shorter duration of action.

Future Research Directions

-

Crystallographic Studies: Resolving the compound’s binding mode with 5-HT and nNOS will guide rational optimization.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and brain penetration in rodent models is critical for central nervous system applications.

-

SAR Expansion: Introducing halogens or methyl groups to the phenoxyphenyl ring may enhance potency and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume